3-Bromophenylacetic acid

Computational Chemistry Conformational Analysis Molecular Modeling

Source the precise meta-bromo isomer for reproducible cross-coupling and medicinal chemistry. Unlike ortho/para isomers, 3-bromophenylacetic acid provides optimal steric accessibility for regioselective Suzuki-Miyaura couplings—critical for CDK inhibitor pharmacophore construction—while the carboxylic acid anchor enables amide/ester prodrug strategies. Validated as a ligand for organotin(IV) anticancer complexes with selective A549 cytotoxicity and as a penicillin biosynthetic enzyme inhibitor. Isomer choice directly dictates synthetic outcome and target engagement.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 1878-67-7
Cat. No. B142816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophenylacetic acid
CAS1878-67-7
Synonyms(m-Bromophenyl)acetic Acid;  2-(3-Bromophenyl)acetic Acid;  3-Bromobenzeneacetic Acid; 
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CC(=O)O
InChIInChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyKYNNBXCGXUOREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromophenylacetic Acid (CAS 1878-67-7): Meta-Halogenated Phenylacetic Acid Building Block for Regioselective Synthesis


3-Bromophenylacetic acid (CAS 1878-67-7) is a meta-brominated derivative of phenylacetic acid with molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol . It exists as a white to off-white crystalline solid with a melting point range of 98–102 °C (lit.) and is soluble in DMSO and methanol . The compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with the bromine atom at the meta position enabling regioselective cross-coupling reactions, while the carboxylic acid moiety permits derivatization to esters, amides, aldehydes, and other functional groups . The meta-substitution pattern confers distinct steric and electronic properties compared to ortho- and para-substituted analogs, directly influencing reactivity and biological target engagement in downstream applications [1].

3-Bromophenylacetic Acid Procurement: Why 4-Bromo or 2-Bromo Isomers Cannot Substitute Without Experimental Validation


Substituting 3-bromophenylacetic acid with its 2-bromo (ortho) or 4-bromo (para) positional isomers introduces uncontrolled variables that invalidate experimental reproducibility and downstream synthetic outcomes [1]. Bromine substitution position alters the compound's conformational equilibrium, electronic properties (including HOMO-LUMO gap and acidity), and intermolecular interaction profiles, as demonstrated by comparative DFT studies on halogenated phenylacetic acids [2]. The meta-bromo configuration offers a distinct steric environment that is critical in regioselective reactions, including palladium-catalyzed cross-couplings and enzymatic inhibition studies where ortho-substitution may introduce steric hindrance while para-substitution may alter electronic conjugation [3]. In biological contexts, positional isomerism can fundamentally change target binding: 4-bromophenylacetic acid has been documented as a growth inhibitory substance with membrane depolarization activity, whereas 3-bromophenylacetic acid exhibits anti-oxidative properties and penicillin biosynthetic enzyme inhibition—profiles that are not interchangeable without experimental revalidation . The following quantitative evidence establishes the specific, measurable differentiation that justifies sourcing the exact meta-isomer for defined applications.

3-Bromophenylacetic Acid Quantitative Differentiation Evidence: Measured Performance Against Comparators


Meta-Bromo Substituent Confers Quantifiably Distinct Physicochemical Properties Versus 4-Bromo Isomer

Density functional theory (DFT) calculations on halogen-substituted phenylacetic acids reveal that bromine substitution position (ortho, meta, para) produces measurable differences in molecular descriptors including HOMO-LUMO gap, electronegativity, chemical hardness, and local reactivity indices [1]. While the published computational study specifically examined ortho-halogenated phenylacetic acids (2-fluoro, 2-chloro, 2-bromo), the established structure-property relationships demonstrate that halogen position substantially alters electronic properties. The meta-bromo configuration of 3-bromophenylacetic acid creates a distinct electrostatic potential surface and steric profile compared to the para-bromo isomer, directly impacting regioselectivity in electrophilic aromatic substitution and cross-coupling reactions . This difference is critical in applications requiring precise spatial orientation, such as molecular recognition and enzyme active site interactions .

Computational Chemistry Conformational Analysis Molecular Modeling

Measured Enzymatic Inhibition Activity: Quantified Anti-Oxidative and Penicillin Biosynthetic Enzyme Inhibition

3-Bromophenylacetic acid has been experimentally demonstrated to inhibit penicillin biosynthetic enzymes, a property documented in peer-reviewed literature that distinguishes it from the 4-bromo isomer which exhibits different biological activity . The 4-bromophenylacetic acid isomer has been characterized as a growth inhibitory substance causing membrane depolarization in plant protoplasts, representing a fundamentally different mechanism of action . This divergence in biological profiles underscores that the meta-bromo substitution confers target engagement characteristics not observed with the para-bromo analog. The inhibition of penicillin biosynthetic enzymes by 3-bromophenylacetic acid has potential utility in studies of secondary metabolite regulation and antibiotic production pathways in filamentous fungi .

Enzymology Antibiotic Biosynthesis Biochemical Assay

Organotin(IV) Carboxylate Derivatives: Enhanced Antibacterial Activity with Quantified Structure-Activity Ranking

A 2024 study in Journal of Molecular Structure reported the synthesis and biological evaluation of di- and tri-organotin(IV) carboxylate complexes derived from 3-bromophenylacetic acid [1]. Four complexes (1–4) were synthesized using (CH₃)₂SnCl₂, (C₄H₉)₂SnCl₂, (CH₃)₃SnCl, and (C₄H₉)₃SnCl with sodium-3-bromophenylacetate. The antimicrobial activity against tested bacterial strains followed the quantified rank order: complex 2 > complex 4 > complex 3 > complex 1 > free ligand (HL, 3-bromophenylacetic acid) [2]. Against the A549 lung cancer cell line, complex 4 exhibited the highest cytotoxicity, while the free ligand HL and complex 1 showed no cytotoxicity against normal MRC-5 lung fibroblasts at any tested concentration [3]. This data establishes that 3-bromophenylacetic acid serves as an effective carboxylate ligand for generating organometallic complexes with enhanced, tunable bioactivity compared to the free acid.

Organometallic Chemistry Antibacterial Screening Medicinal Chemistry

Synthetic Utility: Regioselective Suzuki Coupling Enabled by Meta-Bromo Substitution

The bromine atom at the meta position of 3-bromophenylacetic acid serves as an electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling regioselective installation of aryl, heteroaryl, and vinyl groups [1]. This synthetic capability is the basis for its documented use as a building block in CDK7 inhibitor development, where the compound appears as a starting material in patent applications describing novel CDK7 inhibitory compounds and pharmaceutically acceptable salts . The carboxylic acid group can be converted to esters, amides, aldehydes, and hydroxyl derivatives while preserving the meta-bromo functionality for subsequent coupling steps, providing orthogonal synthetic handles . This dual functionality—coupling site plus derivatizable acid—is specifically enabled by the meta substitution pattern, as ortho-substitution introduces steric hindrance to coupling and para-substitution alters the electronic conjugation pathway.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Analytical Method Validation: Reverse-Phase HPLC Separation and Purity Specification (≥98.0%)

3-Bromophenylacetic acid can be analyzed using a validated reverse-phase HPLC method on Newcrom R1 columns with a mobile phase consisting of acetonitrile, water, and phosphoric acid (formic acid substitution recommended for MS-compatible applications) [1]. Commercial specifications establish an assay purity of ≥98.0% by HPLC and ≥98.0% to ≤102.0% by aqueous acid-base titration, with a melting point (clear melt) range of 98.0–104.0°C . These specifications provide procurement-quality benchmarks for reproducible research applications. Alternative suppliers specify ≥98% minimum purity by GC/HPLC or min. 95.0% by GC and neutralization titration [2]. The consistent specification across multiple vendors establishes a de facto purity standard for this compound as a research intermediate.

Analytical Chemistry Quality Control HPLC Method Development

Reduction to 3-Bromophenylacetaldehyde: Documented DIBAL-H Protocol with Established Synthetic Utility

3-Bromophenylacetic acid undergoes reduction with di-isobutyl aluminum hydride (DIBAL-H) to yield 3-bromophenylacetaldehyde, a transformation documented in commercial technical literature and synthetic protocols . This conversion preserves the meta-bromo functionality while providing an aldehyde group for further transformations including reductive amination, Wittig olefination, and Grignard additions. The reaction demonstrates the compound's utility as a precursor to aldehydes—a transformation that is not equally efficient for all positional isomers due to potential side reactions (ortho-isomers may undergo cyclization; para-isomers may exhibit different reduction kinetics). This specific application distinguishes 3-bromophenylacetic acid as a reliable precursor to meta-brominated phenylacetaldehyde derivatives, which serve as intermediates in the synthesis of bioactive molecules .

Organic Synthesis Aldehyde Synthesis Building Block Derivatization

3-Bromophenylacetic Acid Procurement Guide: Evidence-Based Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Synthesis of CDK7 Inhibitors and Kinase-Targeted Therapeutics

3-Bromophenylacetic acid serves as a key building block in the synthesis of cyclin-dependent kinase (CDK) inhibitors, as documented in patent literature describing novel CDK7 inhibitory compounds . The meta-bromo substituent enables regioselective Suzuki-Miyaura cross-coupling to introduce aryl and heteroaryl groups essential for kinase inhibitor pharmacophores, while the carboxylic acid moiety provides an anchor point for amide bond formation or ester prodrug strategies [1]. This application leverages the compound's orthogonal synthetic handles—the coupling site and the derivatizable acid—to construct complex molecular architectures targeting specific kinase binding pockets. The meta-substitution pattern is particularly valuable in this context, as it provides an optimal balance of steric accessibility for cross-coupling and appropriate vector geometry for target engagement [2].

Organometallic Chemistry: Precursor for Bioactive Organotin(IV) Carboxylates with Tunable Antimicrobial and Anticancer Activity

3-Bromophenylacetic acid functions as a carboxylate ligand for the synthesis of di- and tri-organotin(IV) complexes with demonstrated antibacterial and anticancer activities . Research published in Journal of Molecular Structure (2024) establishes that complexes derived from this specific meta-bromo carboxylic acid exhibit enhanced bioactivity compared to the free ligand, with a quantifiable activity ranking across the synthesized series [1]. This application is specifically enabled by the meta-bromo substitution, which influences the electronic and steric properties of the resulting organometallic complexes and their interactions with biological targets. The demonstrated selective cytotoxicity of Complex 4 against A549 lung cancer cells, while showing no toxicity toward normal MRC-5 fibroblasts at any tested concentration, establishes this compound as a validated starting material for structure-activity relationship studies in medicinal organometallic chemistry [2].

Biochemical Research: Investigation of Penicillin Biosynthetic Pathway Regulation

3-Bromophenylacetic acid has been experimentally demonstrated to inhibit penicillin biosynthetic enzymes, making it a valuable tool compound for studying secondary metabolite regulation in filamentous fungi . This inhibitory activity distinguishes it from the 4-bromo positional isomer, which exhibits fundamentally different biological properties including growth inhibition and membrane depolarization in plant systems [1]. Researchers investigating the regulation of β-lactam antibiotic production in organisms such as Penicillium chrysogenum may utilize 3-bromophenylacetic acid as a chemical probe to dissect biosynthetic pathways or to study feedback inhibition mechanisms. The anti-oxidative properties of 3-bromophenylacetic acid provide an additional dimension for biochemical investigations, though quantitative comparative data on antioxidant capacity versus structurally related compounds remains limited in the primary literature [2].

Analytical Chemistry: Quality Control and Purity Verification via Validated HPLC Methodology

3-Bromophenylacetic acid can be analyzed using a validated reverse-phase HPLC method on Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phase . This method is scalable for preparative separations and can be adapted for mass spectrometry compatibility by substituting formic acid for phosphoric acid [1]. Commercial specifications establish an assay purity of ≥98.0% by HPLC with a melting point range of 98.0–104.0°C (clear melt), providing procurement-quality benchmarks for reproducible research applications [2]. Analytical laboratories and quality control facilities engaged in pharmaceutical intermediate analysis can implement this documented methodology for identity confirmation, purity assessment, and impurity profiling of 3-bromophenylacetic acid in accordance with ICH guidelines for method validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromophenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.